(25S)-Delta(4)-dafachronic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H42O3 |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(2S,6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |
InChI |
InChI=1S/C27H42O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h16-18,21-24H,5-15H2,1-4H3,(H,29,30)/t17-,18+,21+,22-,23+,24+,26+,27-/m1/s1 |
InChI Key |
PSXQJZDFWDKBIP-KMPPVSSLSA-N |
Isomeric SMILES |
C[C@H](CCC[C@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 25s Delta 4 Dafachronic Acid
Precursor Utilization: Cholesterol Metabolism to Dafachronic Acids
The journey from dietary cholesterol to the biologically active dafachronic acids is a multi-step process within C. elegans. Unable to synthesize cholesterol de novo, the nematode relies on its diet to obtain this fundamental sterol. nih.gov Once ingested, cholesterol serves as the foundational molecule for the synthesis of a family of steroid hormones, including (25S)-Delta(4)-dafachronic acid and its isomer, (25S)-delta(7)-dafachronic acid. nih.govresearchgate.netnih.gov This metabolic conversion is critical for the worm's life cycle decisions, such as whether to enter a state of developmental arrest known as dauer diapause or to proceed with reproductive development. nih.govnih.govpnas.org The biosynthesis of these dafachronic acids is orchestrated by a cascade of enzymes that modify the cholesterol structure. researchgate.net
Key Enzymatic Steps and Catalytic Conversions
The transformation of cholesterol into this compound is dependent on the sequential action of several key enzymes. These biocatalysts are responsible for specific chemical modifications that ultimately yield the active hormone.
Role of Cytochrome P450 DAF-9 (CYP22A1) in Terminal Oxidations
A central player in dafachronic acid biosynthesis is the cytochrome P450 enzyme DAF-9 , also known as CYP22A1 . wikipedia.orgnucleos.com This enzyme is responsible for the final and rate-limiting steps in the production of both Δ4- and Δ7-dafachronic acids. nih.govresearchgate.net DAF-9 catalyzes the oxidation of the sterol side chain, a critical modification that confers hormonal activity. pnas.org Mutations in the daf-9 gene lead to a deficiency in dafachronic acid, resulting in developmental arrest at the dauer stage, highlighting the enzyme's essential role. researchgate.netnih.govbiologists.com The activity of DAF-9 integrates signals from various pathways, including insulin (B600854)/IGF-1 and TGF-β signaling, to control hormone production and thereby regulate development and longevity. nih.govbiologists.comnih.gov
Involvement of HSD-1 (3β-Hydroxysteroid Dehydrogenase) in Biosynthesis
The enzyme HSD-1 , a 3β-hydroxysteroid dehydrogenase/Δ(5)-Δ(4) isomerase, is also implicated in the biosynthesis of dafachronic acids. nih.gov It is proposed to function in the conversion of cholesterol to intermediates in the Δ4-dafachronic acid pathway. researchgate.net Specifically, HSD-1 is thought to catalyze the conversion of cholesterol to 4-cholesten-3-one (B1668897), a precursor for Δ4-dafachronic acid. researchgate.net While some studies have shown that a null mutation in hsd-1 does not lead to a complete absence of 4-cholesten-3-one, suggesting potential redundancy with other enzymes, HSD-1 is still considered an important component of this steroidogenic pathway. researchgate.netnih.gov
Regulation of Biosynthetic Pathway Activity
The production of this compound is not a static process but is instead tightly regulated to meet the physiological needs of the organism. This regulation occurs at the level of the biosynthetic enzymes.
Modulation by Methyltransferase STRM-1
The activity of the biosynthetic pathway is modulated by the methyltransferase STRM-1 . Research has shown that mutations in the strm-1 gene lead to higher levels of dafachronic acids compared to wild-type animals. nih.gov This suggests that STRM-1 normally functions to downregulate the production of these steroid hormones. The precise mechanism by which STRM-1 exerts this control is an area of ongoing investigation but is thought to involve the methylation of a key sterol intermediate, thereby diverting it from the main dafachronic acid biosynthetic pathway. researchgate.net
| Enzyme | Function in this compound Biosynthesis |
| DAF-9 (CYP22A1) | Catalyzes the terminal oxidation steps in the synthesis of dafachronic acids. nih.govnih.govwikipedia.orgnucleos.comresearchgate.netnih.govebi.ac.uk |
| DAF-36 | A Rieske oxygenase that acts as a cholesterol 7-desaturase, an early step in the pathway. wikipedia.orgresearchgate.netresearchgate.net |
| HSD-1 | A 3β-hydroxysteroid dehydrogenase involved in the conversion of cholesterol to Δ4-dafachronic acid precursors. nih.gov |
| STRM-1 | A methyltransferase that negatively regulates dafachronic acid biosynthesis. nih.govresearchgate.net |
Comparative Analysis of Biosynthetic Origins for Δ4- and Δ7-Dafachronic Acids
The biosynthesis of dafachronic acids (DAs) in the nematode Caenorhabditis elegans is a critical regulatory pathway governing developmental and longevity decisions. While several DA isomers exist, (25S)-Δ(4)-dafachronic acid and (25S)-Δ(7)-dafachronic acid are two of the most studied ligands for the nuclear hormone receptor DAF-12. nih.govnih.gov Though their physiological roles are intertwined, their biosynthetic origins possess distinct features.
Both Δ(4)- and Δ(7)-dafachronic acid originate from dietary cholesterol, which undergoes a series of enzymatic modifications to produce the final active hormones. researchgate.net The pathways are thought to diverge at the level of the sterol precursor supplied to the final and rate-limiting enzyme, the cytochrome P450 DAF-9. nih.govresearchgate.net
The proposed pathway for Δ(4)-dafachronic acid involves the conversion of cholesterol to 4-cholesten-3-one. nih.gov This intermediate is then believed to be oxidized by DAF-9 at the C26 position to yield Δ(4)-dafachronic acid. nih.govresearchgate.net The enzyme HSD-1, a putative 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase, was initially proposed to be involved in the synthesis of the 4-cholesten-3-one precursor. nih.govnih.gov However, subsequent research has cast doubt on this role, leaving the precise function of HSD-1 in Δ(4)-DA biosynthesis uncertain. nih.gov
In contrast, the biosynthesis of Δ(7)-dafachronic acid proceeds through a different intermediate, lathosterol. nih.gov The Rieske-like oxygenase DAF-36 is responsible for creating the Δ(7) double bond in the cholesterol backbone early in the pathway. nih.govnih.gov This modified sterol is eventually converted to lathosterone (cholest-7-en-3-one), which serves as the direct substrate for DAF-9 to produce Δ(7)-dafachronic acid. nih.gov
While both pathways converge at the final oxidation step catalyzed by DAF-9, the initial processing of the sterol core defines which DA isomer is produced. nih.govresearchgate.net This divergence allows for differential regulation and potentially distinct biological roles, although they both act as potent activators of DAF-12. ebi.ac.uknih.gov
Research Findings: Studies using comparative metabolomics in C. elegans mutants have been instrumental in dissecting these pathways. nih.gov Analysis of worms with mutations in biosynthetic enzymes has revealed that Δ(7)-DA is the more abundant and potent endogenous ligand under standard laboratory conditions. nih.gov In some studies, Δ(4)-DA was not detectable, suggesting it may be present at very low concentrations or produced under specific conditions not yet fully understood. nih.gov
Transactivation assays have provided quantitative data on the potency of these molecules. Both (25S)-Δ(4)-DA and (25S)-Δ(7)-DA are potent activators of DAF-12, with reported EC50 values in the nanomolar range. nih.govnih.gov Specifically, one study found that (25S)-Δ(4)-dafachronic acid and (25S)-Δ(7)-dafachronic acid were essentially equipotent in a cell-based transactivation assay, both with an EC50 value of 23 nM. nih.govoup.com However, in vivo rescue assays using daf-9 null mutants indicated a greater potency for the (25S)-Δ(7)-isomer. nih.gov This suggests that while both are strong ligands, the biological context can influence their ultimate activity.
The table below summarizes the key distinctions between the two biosynthetic pathways.
Interactive Data Table: Comparative Biosynthesis of Δ(4)-DA and Δ(7)-DA
| Feature | (25S)-Δ(4)-Dafachronic Acid | (25S)-Δ(7)-Dafachronic Acid |
|---|---|---|
| Primary Precursor | 4-cholesten-3-one nih.gov | Lathosterone nih.gov |
| Key Divergent Enzyme | HSD-1 (proposed, role debated) nih.govnih.gov | DAF-36 (Rieske-like oxygenase) nih.govnih.gov |
| Shared Final Enzyme | DAF-9 (Cytochrome P450) nih.govresearchgate.net | DAF-9 (Cytochrome P450) nih.govresearchgate.net |
| Relative In Vivo Level | Low / Undetectable nih.gov | Higher nih.gov |
| Reported EC50 (DAF-12 Transactivation) | ~23 nM nih.govnih.gov | ~23 nM nih.govnih.gov |
Molecular Mechanisms of Action: Interaction with Nuclear Receptors
DAF-12 Nuclear Receptor as the Primary Effector of (25S)-Delta(4)-dafachronic acid
This compound functions as a high-affinity ligand for the DAF-12 nuclear receptor, a key regulator of developmental timing, lifespan, and metabolism in C. elegans. nih.govmedchemexpress.com The activation of DAF-12 by dafachronic acids is a crucial checkpoint that governs the transition from larval development to reproductive adulthood versus entry into the dauer diapause, a stress-resistant larval stage. nih.govnih.gov Under favorable environmental conditions, the biosynthesis of dafachronic acids is stimulated, leading to the activation of DAF-12 and the promotion of reproductive growth. nih.gov Conversely, under unfavorable conditions, the production of dafachronic acids is suppressed, resulting in an unliganded DAF-12 that promotes entry into the dauer stage. nih.govnih.gov
The DAF-12 receptor is homologous to vertebrate nuclear receptors such as the vitamin D receptor (VDR), farnesoid-X receptor (FXR), and liver-X receptor (LXR). nih.govnih.gov This homology suggests a conserved mechanism of steroid hormone signaling across different phyla. The DAF-12 gene encodes multiple protein isoforms, with at least two containing both a DNA-binding domain and a ligand-binding domain, which are essential for its function as a ligand-dependent transcription factor. nih.gov
The activation of DAF-12 by this compound is initiated by the direct binding of the ligand to the receptor's ligand-binding domain (LBD). nih.gov This interaction induces a conformational change in the DAF-12 protein, which is a hallmark of nuclear receptor activation. While the precise crystal structure of the this compound-DAF-12 LBD complex is not yet fully elucidated, homology modeling and molecular dynamics studies suggest that the carboxylate group on the side chain of the dafachronic acid plays a critical role in the binding affinity. conicet.gov.ar This carboxylate is predicted to form strong interactions with arginine residues within the LBD. conicet.gov.ar The binding of the ligand promotes the dissociation of corepressor proteins and facilitates the recruitment of coactivator proteins, leading to the transcriptional regulation of DAF-12 target genes.
The DAF-12 receptor exhibits a notable degree of stereoselectivity and differential potency towards various isomers of dafachronic acid. Both (25S)- and (25R)-isomers of Δ4- and Δ7-dafachronic acids are capable of activating DAF-12, but with varying efficiencies. nih.govnih.gov
In a Gal4-transactivation assay using HEK-293 cells, (25S)-Δ4-dafachronic acid was found to be a potent activator of DAF-12, with an EC50 value of 23 nM. nih.govnih.gov This potency is comparable to that of (25S)-Δ7-dafachronic acid, which also has an EC50 of 23 nM and is considered one of the most potent endogenous ligands. nih.govnih.gov In contrast, the (25R)-isomer of Δ4-dafachronic acid is significantly less potent, with an EC50 of 66 nM. nih.govnih.gov This highlights the importance of the stereochemistry at the C-25 position for optimal receptor activation.
The A/B-ring configuration of the steroid nucleus also plays a crucial role in determining the potency of the ligand. nih.gov The Δ4- and Δ7-dafachronic acids are the most potent activators, while Δ5-isomers are considerably less active, with EC50 values approaching 1000 nM. nih.govnih.gov This suggests that the geometry of the A/B-ring fusion is a key determinant for high-affinity binding to the DAF-12 ligand-binding pocket.
| Dafachronic Acid Isomer | EC50 (nM) |
|---|---|
| (25S)-Δ4-dafachronic acid | 23 |
| (25R)-Δ4-dafachronic acid | 66 |
| (25S)-Δ7-dafachronic acid | 23 |
| (25R)-Δ7-dafachronic acid | 33 |
| (25S)-Δ5-dafachronic acid | ~1000 |
| (25R)-Δ5-dafachronic acid | ~1000 |
Coregulator Recruitment and Transcriptional Regulation
The transcriptional activity of DAF-12 is modulated by its interaction with coregulator proteins. In the absence of a ligand, DAF-12 associates with corepressors, leading to the silencing of target genes. Upon binding of this compound, DAF-12 undergoes a conformational change that promotes the dissociation of corepressors and the recruitment of coactivators, which then initiate gene transcription.
In its unliganded state, DAF-12 interacts with the corepressor DIN-1S, a homolog of the mammalian corepressor SHARP (SMRT/HDAC1-associated repressor protein). nih.gov This interaction is crucial for the repression of genes that promote reproductive development and for the activation of genes that lead to entry into the dauer diapause. nih.govnih.gov The DAF-12/DIN-1S complex actively represses the transcription of target genes, ensuring that developmental progression is halted in unfavorable conditions. nih.gov The binding of dafachronic acid to DAF-12 disrupts this interaction, relieving the repression and allowing for the recruitment of coactivators. nih.gov
DAF-12 Isoform-Specific Activities in Biological Processes
The daf-12 gene produces multiple protein isoforms through alternative splicing, including DAF-12A1, DAF-12A3, and DAF-12B. nih.gov These isoforms differ in their domain structure and are expressed in a stage- and tissue-specific manner, suggesting they may have distinct roles in mediating the diverse biological effects of dafachronic acids. nih.gov
The DAF-12A isoforms contain both the DNA-binding domain and the ligand-binding domain, enabling them to function as classical ligand-activated transcription factors. nih.gov In contrast, the DAF-12B isoform lacks the DNA-binding domain and consists only of the ligand-binding domain. nih.gov The precise function of this shorter isoform is not fully understood, but it may act as a dominant-negative regulator or have other signaling roles. The differential expression and activities of these isoforms likely contribute to the pleiotropic effects of the dafachronic acid signaling pathway, including the regulation of germ cell proliferation, where DAF-12 activation has an inhibitory effect in adult hermaphrodites. nih.gov
Biological Roles and Physiological Regulation by 25s Delta 4 Dafachronic Acid Signaling in Caenorhabditis Elegans
Developmental Trajectory and Larval Diapause Control
The decision between continuous reproductive development and entry into the stress-resistant dauer diapause is a critical survival strategy for C. elegans, heavily governed by dafachronic acid signaling. When environmental conditions such as food availability, temperature, and population density are favorable, the production of dafachronic acids is high, leading to the activation of DAF-12 and promoting reproductive growth. nih.govwormatlas.org Conversely, under harsh conditions, dafachronic acid synthesis is reduced, leaving DAF-12 in an unliganded state that, along with its corepressor DIN-1, initiates entry into the dauer stage. nih.govresearchgate.net
(25S)-Δ4-dafachronic acid, along with the related (25S)-Δ7-dafachronic acid, acts as a primary hormonal signal to bypass the dauer larval stage. ebi.ac.uknih.gov In favorable environments, signaling through pathways like the insulin (B600854)/IGF-1 and TGF-β pathways stimulates the production of these DAF-12 ligands. nih.govwormatlas.org The resulting ligand-bound DAF-12 complex actively promotes transcription of genes that lead to continuous larval development and progression to reproductive adulthood. nih.gov The absence of this hormonal signal is a definitive trigger for dauer arrest. wormatlas.org Mutants with defects in the dafachronic acid biosynthesis enzyme, DAF-9, constitutively enter the dauer stage, a phenotype that can be rescued by the administration of synthetic dafachronic acid. capes.gov.brnih.gov This demonstrates that the hormone is a key determinant governing this developmental checkpoint. The exit from the dauer stage upon the return of favorable conditions is also triggered by the renewed synthesis of dafachronic acid, which activates DAF-12 and restarts the developmental program. nih.gov
The activation of the DAF-12 receptor by (25S)-Δ4-dafachronic acid is a critical molecular switch for the acquisition of reproductive competence. nih.govebi.ac.uk By binding to DAF-12, the hormone prevents the dauer arrest program and instead directs the organism towards reproductive development. caymanchem.comcapes.gov.br This signaling pathway is essential for the proper development of the gonad and for committing the larva to the adult fate. ebi.ac.uknih.gov Research has shown that dafachronic acids, at nanomolar concentrations, effectively bind to and transactivate DAF-12, which is sufficient to rescue the reproductive development defects seen in hormone-deficient mutants. capes.gov.br This establishes the DAF-12/dafachronic acid module as a central regulator of the transition to a reproductive adult life.
Table 1: Potency of Dafachronic Acid Isomers in DAF-12 Transactivation This table summarizes the half-maximal effective concentration (EC₅₀) values for different dafachronic acid isomers in activating the DAF-12 nuclear receptor in a cell-based assay.
| Compound | EC₅₀ (nM) | Reference |
|---|---|---|
| (25S)-Δ7-dafachronic acid | 23 | nih.gov |
| (25S)-Δ4-dafachronic acid | 23 | nih.gov |
| (25R)-Δ7-dafachronic acid | 33 | nih.gov |
| (25R)-Δ4-dafachronic acid | 66 | nih.gov |
The DAF-12 signaling pathway is intricately linked with the heterochronic pathway, which controls the precise timing of cell fate decisions during larval development. nih.gov A key component of this pathway is the let-7 family of microRNAs (miRNAs), including miR-48, miR-84, and miR-241. nih.gov Research has uncovered a complex feedback loop: DAF-12, when activated by dafachronic acid, modulates the transcription of these let-7 family miRNAs. In turn, let-7 family miRNAs regulate the levels of DAF-12 itself. nih.gov This feedback circuit is proposed to ensure the robustness of developmental transitions, particularly the progression from the L2 to the L3 larval stage. nih.gov In favorable conditions with high dafachronic acid levels, this loop may accelerate the upregulation of let-7 family miRNAs, ensuring a timely downregulation of their targets and a swift progression to reproductive development. nih.gov
Longevity and Aging Regulation
The role of (25S)-Δ4-dafachronic acid in aging is highly context-dependent, capable of exhibiting both pro- and anti-aging effects based on the physiological state of the organism, particularly the status of the germline. researchgate.net
Under normal conditions, liganded DAF-12 promotes reproductive development, which is associated with a normal, shorter lifespan. researchgate.net In this context, the unliganded form of DAF-12, which promotes dauer entry, is associated with extreme longevity. researchgate.net However, this relationship is inverted in other situations. For example, the lifespan of certain daf-9 mutants, which cannot produce dafachronic acid, is extended at 15°C but not at warmer temperatures, highlighting a complex interaction between steroid signaling and environment. nih.gov Furthermore, the pathway involving (25S)-Δ4-dafachronic acid biosynthesis shows functional divergence from the Δ7-dafachronic acid pathway and interacts with the insulin/IGF-1 signaling (IIS) pathway to modulate lifespan. nih.gov These findings indicate that dafachronic acid's effect on lifespan is not absolute but is conditional upon genetic background, environmental inputs, and the activity of other longevity pathways. nih.govnih.gov
One of the most striking examples of (25S)-Δ4-dafachronic acid's anti-aging role is in the context of germline ablation. C. elegans with their germ cells removed exhibit a significant extension in lifespan, a phenomenon that requires DAF-12 and the FOXO transcription factor DAF-16. nih.govelifesciences.org The primary finding is that the somatic gonad (the reproductive tissues minus the germ cells) extends the lifespan of these animals by activating DAF-12-dependent steroid signaling. nih.gov The signal produced by the somatic gonad is dafachronic acid. nih.govresearchgate.net This was demonstrated in experiments where animals lacking both the germline and the somatic gonad did not have an extended lifespan; however, providing these animals with exogenous Δ4-dafachronic acid was sufficient to restore longevity. nih.govresearchgate.net This effect requires a functional DAF-12 receptor. nih.govresearchgate.net Therefore, in germline-less animals, (25S)-Δ4-dafachronic acid acts as a pro-longevity hormone, linking the somatic reproductive tissues to the regulation of organismal aging. nih.gov While it was long thought that germline loss simply increased dafachronic acid production, recent evidence suggests that this longevity may also involve an enhanced sensitivity of tissues to the hormone. pku.edu.cn
Table 2: Lifespan Effects of Δ4-Dafachronic Acid in Different Genetic/Ablation Contexts This table illustrates the context-dependent role of Δ4-dafachronic acid (DA) on C. elegans lifespan.
| Animal Condition | Treatment | Observed Effect on Lifespan | Reference |
|---|---|---|---|
| Intact Gonad (Wild-Type) | + Δ4-DA | No significant increase | researchgate.net |
| Germ cells removed; Somatic gonad intact | + Δ4-DA | No further increase beyond germline removal effect | researchgate.net |
| Germ cells and Somatic gonad removed | + Δ4-DA | Significant lifespan extension | nih.govresearchgate.net |
| Germ cells and Somatic gonad removed; daf-12 mutant | + Δ4-DA | No lifespan extension | nih.govresearchgate.net |
Interaction with Temperature-Dependent Lifespan Regulation
The signaling pathway involving dafachronic acids and DAF-12 is intricately linked with the regulation of lifespan in a temperature-dependent manner. Studies have shown that C. elegans strains with mutations in the daf-9 gene, which encodes a cytochrome P450 enzyme essential for dafachronic acid synthesis, exhibit an extended lifespan at lower temperatures (15°C) but not at warmer temperatures (20°C or 25°C). nih.gov This longevity at cooler temperatures is dependent on a functional DAF-12 receptor. frontiersin.org Supplementing these daf-9 mutants with dafachronic acid restores their lifespan to that of wild-type worms, confirming the direct involvement of this steroid hormone in lifespan regulation. frontiersin.org
Furthermore, the thermosensory neurons in C. elegans, particularly the AFD neurons, play a role in lifespan regulation at higher temperatures, and this process requires intact dafachronic acid signaling. nih.gov For instance, defects in these thermosensory neurons lead to a shortened lifespan at 25°C, a phenotype that is not observed in worms with mutations in daf-9 or daf-12. nih.gov This suggests that thermosensory perception influences lifespan by modulating the dafachronic acid signaling pathway. frontiersin.org
The timing of dafachronic acid signaling is also critical. Providing dafachronic acid to daf-9 mutants only during their developmental stages is sufficient to restore a normal lifespan at 15°C, indicating that the influence of this signaling pathway on longevity begins early in life. frontiersin.org
Metabolic Homeostasis and Energy Utilization
The (25S)-Delta(4)-dafachronic acid signaling pathway is a key regulator of metabolic homeostasis, ensuring that the organism's energy resources are appropriately allocated for growth, development, and reproduction.
Activation of the DAF-12 receptor by dafachronic acids, including the (25S)-Delta(4) isomer, directly stimulates a network of genes involved in lipid metabolism and energy homeostasis. researchgate.netnih.gov This signaling pathway promotes the aerobic catabolism of fatty acids, a process that mobilizes energy stores to support reproductive growth. nih.gov In nutrient-rich environments, the presence of dafachronic acids signals DAF-12 to induce the oxidation of lipids, thereby generating the necessary energy for growth and the production of offspring. researchgate.netnih.gov In the absence of these hormonal ligands, DAF-12 does not activate this energy-generating pathway. researchgate.netnih.gov
Research has identified several genes involved in fatty acid metabolism that are regulated by DAF-12. The nuclear hormone receptor NHR-49, a key regulator of fatty acid β-oxidation and desaturation, is transcriptionally upregulated by DAF-16 (a FOXO transcription factor) and TCER-1 in response to signals from the germline. pitt.edu This leads to a metabolic shift towards lipid oxidation and an increase in unsaturated fatty acids. pitt.edu
Table 1: Key Genes in C. elegans Lipid Metabolism Influenced by Dafachronic Acid Signaling
| Gene | Function | Role in Metabolism |
| daf-9 | Cytochrome P450 | Catalyzes the synthesis of dafachronic acids. researchgate.net |
| daf-12 | Nuclear Hormone Receptor | Binds dafachronic acids to regulate target gene expression. wikipedia.orgebi.ac.uk |
| nhr-49 | Nuclear Hormone Receptor | Regulates fatty acid β-oxidation and desaturation. pitt.edu |
| fat-6/7 | Stearoyl-CoA Desaturase | Involved in the synthesis of monounsaturated fatty acids. |
| elo-1/2 | Fatty Acid Elongase | Lengthens fatty acid chains. |
This table summarizes key genes involved in lipid metabolism that are directly or indirectly influenced by the dafachronic acid signaling pathway.
The DAF-12 endocrine system, governed by dafachronic acids, plays a central role in coordinating the use of energy reserves for reproductive development. nih.gov When conditions are favorable for reproduction, dafachronic acid signaling ensures that stored fats are mobilized and utilized to fuel the energetically demanding processes of oocyte production and embryonic development. elifesciences.org In post-dauer animals that have experienced early-life starvation, dafachronic acid-dependent DAF-12 signaling is required for the proper allocation of fat stores, prioritizing their use for reproduction over somatic storage. elifesciences.orgelifesciences.org This results in a reallocation of intestinal fat into yolk lipoproteins, which are essential for nourishing developing embryos. elifesciences.org
Stress Response Pathways
The this compound signaling pathway also modulates the organism's ability to withstand environmental stressors, including thermal and oxidative stress.
The resistance of C. elegans to thermal stress is influenced by the dafachronic acid signaling pathway. Mutants with defects in daf-9, leading to a lack of dafachronic acids, exhibit increased resistance to heat stress (35°C). nih.gov This enhanced thermotolerance is reversed by the addition of dafachronic acid or by introducing a mutation in the daf-12 gene, confirming the direct role of this signaling pathway in modulating the response to high temperatures. nih.gov This suggests that in wild-type animals, the presence of dafachronic acid under normal conditions may temper the thermal stress response.
Similar to thermal stress, resistance to oxidative stress is also modulated by dafachronic acid signaling. Worms with mutations in daf-9 are more resistant to oxidative stress induced by hydrogen peroxide. nih.gov This resistance is also abolished by the administration of dafachronic acid or by a mutation in daf-12. nih.gov This indicates that the DAF-12 signaling pathway, when activated by its ligand, normally suppresses certain aspects of the oxidative stress response. A synthetic ligand, 27-Nor-Δ(4)-dafachronic acid, has been shown to restore normal resistance to oxidative stress in daf-9 mutants, further highlighting the role of this pathway in managing oxidative damage. nih.gov
Germline Stem Cell Proliferation Regulation in Adult Hermaphrodites
Research has demonstrated that this compound negatively regulates the rate of germ cell division in adult hermaphrodites. nih.gov Exogenous application of this dafachronic acid isomer leads to a discernible decrease in the number of mitotic germ cells located in the proliferative zone of the gonad. nih.gov Conversely, a reduction in the endogenous production of dafachronic acid, achieved by inactivating the cytochrome P450 enzyme DAF-9 which is essential for its biosynthesis, results in an increased rate of germ cell proliferation. nih.gov This suggests that under normal physiological conditions, dafachronic acid signaling is active and functions to restrain the rate of GSC division. nih.gov
The inhibitory effect of this compound on GSC proliferation is exclusively observed in adult hermaphrodites; it does not have a noticeable impact on the proliferation of germ cells during the larval stages. nih.govnih.gov This temporal specificity indicates a distinct regulatory mechanism for GSC proliferation that is engaged upon the transition to adulthood.
The canonical receptor for dafachronic acid, DAF-12, is indispensable for mediating this inhibitory effect. nih.govnih.gov In mutant animals lacking a functional DAF-12 receptor, the application of this compound fails to suppress germ cell proliferation. nih.gov This epistatic relationship firmly places DAF-12 as the downstream effector of dafachronic acid in this regulatory cascade. Further evidence for the direct role of this signaling pathway in the germline comes from in vitro studies using primary cultures of C. elegans germ cells, which have shown that dafachronic acid can directly inhibit germ cell proliferation in a DAF-12-dependent manner. researchgate.net
The regulatory role of the this compound/DAF-12 pathway has also been investigated in the context of uncontrolled germline proliferation, such as in tumorous germline mutants. In these mutants, exogenous this compound can effectively reduce the frequency of large germline tumors. nih.gov Conversely, mutations in daf-12 render these tumors resistant to the inhibitory effects of the hormone, further solidifying the necessity of the receptor in this process. nih.gov
The table below summarizes key research findings on the impact of this compound on germline stem cell proliferation in adult C. elegans hermaphrodites.
| Experimental Condition | Observed Effect on Germline Stem Cell Proliferation | Key Finding | Reference |
| Treatment of wild-type adults with exogenous (25S)-Δ4-dafachronic acid | Decrease in mitotic germ cells | (25S)-Δ4-dafachronic acid inhibits adult GSC proliferation. | nih.gov |
| Inactivation of daf-9 (cytochrome P450) in wild-type adults | Increase in germ cell proliferation | Endogenous dafachronic acid normally restrains GSC proliferation. | nih.gov |
| Treatment of daf-12 mutant adults with exogenous (25S)-Δ4-dafachronic acid | No significant change in germ cell proliferation | The inhibitory effect of (25S)-Δ4-dafachronic acid is dependent on its receptor, DAF-12. | nih.gov |
| Treatment of tumorous germline mutants with exogenous (25S)-Δ4-dafachronic acid | Reduction in the frequency of large tumors | (25S)-Δ4-dafachronic acid signaling can suppress uncontrolled germline proliferation. | nih.gov |
| Treatment of larval-stage wild-type worms with exogenous (25S)-Δ4-dafachronic acid | No appreciable effect on germ cell proliferation | The inhibitory role of (25S)-Δ4-dafachronic acid on GSC proliferation is specific to the adult stage. | nih.govnih.gov |
Interplay with Conserved Neuroendocrine and Signaling Pathways
Crosstalk with Insulin (B600854)/IGF-1 Signaling (DAF-2/DAF-16/FOXO)
The insulin/IGF-1 signaling (IIS) pathway is a highly conserved cascade that in C. elegans is centrally controlled by the DAF-2 receptor, an ortholog of the human insulin and IGF-1 receptors. nih.gov This pathway is a master regulator of metabolism, growth, and aging. nih.govnih.gov The interaction between dafachronic acid signaling and the IIS pathway is multifaceted, involving both integration of environmental signals and a combination of independent and synergistic regulatory actions.
Both the dafachronic acid and IIS pathways are critical for interpreting and responding to environmental conditions, particularly nutritional availability, to make fundamental developmental choices, such as the entry into the dauer diapause, an alternative and stress-resistant larval stage. nih.govnih.gov Under favorable conditions, both the insulin/IGF-1 and TGF-β signaling pathways are active, leading to the production of dafachronic acids by the cytochrome P450 enzyme DAF-9. nih.gov These dafachronic acids then bind to and activate the nuclear hormone receptor DAF-12. nih.gov
The IIS pathway, when activated by insulin-like peptides, signals through a kinase cascade that ultimately phosphorylates and inhibits the DAF-16/FOXO transcription factor by sequestering it in the cytoplasm. nih.gov Conversely, under conditions of reduced insulin signaling, such as nutrient scarcity, DAF-16/FOXO translocates to the nucleus to regulate the expression of genes involved in stress resistance and longevity. nih.gov Dafachronic acid signaling integrates with these nutritional cues; for instance, under bacterial deprivation, the expression of genes involved in the biosynthesis of ascaroside pheromones (which promote dauer entry) is induced, and this induction requires dafachronic acid. nih.gov This highlights a complex interplay where dafachronic acid is necessary for the proper response to nutrient-related stress signals that are also interpreted by the IIS pathway.
The regulatory interactions between (25S)-Δ4-dafachronic acid and the IIS pathway are characterized by both independent and synergistic mechanisms. Research has shown that HSD-1, an enzyme involved in the biosynthesis of Δ4-dafachronic acid, acts as an inhibitor of DAF-16/FOXO activity. nih.govnih.gov This inhibition is distinct from the mechanism employed by the IIS pathway. While IIS inhibits DAF-16/FOXO by promoting its cytoplasmic retention, HSD-1 inhibits the activity of DAF-16/FOXO that is already present in the nucleus, without altering its subcellular localization. nih.govnih.gov This points to two distinct and complementary mechanisms for repressing DAF-16/FOXO function.
Furthermore, the context of the interaction is crucial. In some instances, dafachronic acid signaling can antagonize IIS. For example, mutations in hsd-1 can enhance the dauer arrest phenotype of daf-2 mutants, suggesting it acts to promote reproductive development in parallel to IIS. nih.gov However, in adult worms, HSD-1 is required for the full lifespan extension observed in IIS mutants, indicating a synergistic or context-dependent interaction. nih.govnih.gov This suggests that the interplay between these two pathways is not static but changes depending on the developmental stage and physiological state of the organism. The negative regulation of dafachronic acid biosynthesis by ascarosides is also dependent on the IIS pathway, further illustrating the intricate connections between these signaling networks. nih.gov
| Factor | Interaction with DAF-16/FOXO | Pathway Context | Outcome |
| Insulin/IGF-1 Signaling (IIS) | Promotes cytoplasmic sequestration, inhibiting its activity. nih.gov | High nutrient availability | Promotes reproductive growth, suppresses stress resistance and longevity genes. nih.gov |
| (25S)-Δ4-dafachronic acid (via HSD-1) | Inhibits nuclear DAF-16/FOXO activity without affecting localization. nih.govnih.gov | Varies with developmental stage | Can act in parallel to or synergistically with IIS to regulate development and lifespan. nih.govnih.gov |
| Ascarosides | Indirectly influences DAF-16/FOXO by modulating dafachronic acid levels. nih.gov | Low nutrient availability/high population density | Promotes dauer formation, in part by downregulating dafachronic acid synthesis. nih.govnih.gov |
Interaction with TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is another evolutionarily conserved pathway that plays a critical role in the developmental decisions of C. elegans, particularly in the regulation of dauer formation. nih.gov In C. elegans, the TGF-β-like ligand DAF-7 is produced in response to favorable environmental conditions and signals through its receptors to inhibit dauer entry. nih.gov
The dafachronic acid signaling pathway converges with the TGF-β pathway in the regulation of this developmental choice. nih.gov Under favorable conditions, both pathways are active and promote reproductive development. nih.gov Importantly, the production of dafachronic acids is a key downstream event that is promoted by TGF-β signaling. nih.govnih.gov This is evidenced by the fact that exogenous application of dafachronic acid can rescue the dauer-constitutive phenotype of daf-7 mutants, which lack the TGF-β ligand. This indicates that dafachronic acid acts downstream of or in parallel to the TGF-β signal to execute the decision to bypass the dauer stage and proceed with reproductive development. The integration of these signals ultimately converges on the nuclear hormone receptor DAF-12. nih.govsyr.edu
Coordination with Pheromonal Cues (Ascarosides) in Developmental Decisions
The decision to enter the dauer diapause is a critical developmental choice for C. elegans larvae, and it is heavily influenced by population density and food availability. These environmental cues are communicated in part through a class of small molecules called ascarosides, which act as pheromones. nih.gov The dafachronic acid signaling pathway is in constant dialogue with the ascaroside signaling pathway to fine-tune this developmental decision.
Ascarosides and dafachronic acids generally have opposing effects: high levels of ascarosides promote entry into the dauer stage, while dafachronic acid promotes reproductive development. nih.gov The expression of genes involved in the biosynthesis of these two classes of molecules appears to be reciprocally regulated. nih.gov For instance, under conditions of bacterial deprivation, the induction of ascaroside biosynthetic genes requires the presence of dafachronic acid, while ascarosides, in turn, can suppress the expression of genes required for dafachronic acid synthesis. nih.gov
This crosstalk is integrated with other signaling pathways, such as the IIS pathway. The suppressive effect of ascarosides on dafachronic acid biosynthesis is dependent on IIS. nih.gov This intricate regulatory network ensures that the organism can make a robust and appropriate developmental decision based on a comprehensive assessment of its internal state and external environment. The balance between ascaroside and dafachronic acid levels, therefore, serves as a critical rheostat for developmental timing. nih.gov
Evolutionary Conservation and Comparative Endocrinology of the Dafachronic Acid Daf 12 Axis
DAF-12 Orthologs and Ligand-Binding in Other Nematode Species (e.g., Pristionchus pacificus, Haemonchus contortus)
The core components of the DA-DAF-12 signaling module are conserved across a wide range of nematode species, indicating an ancient origin. nih.govnih.gov Orthologs of the nuclear hormone receptor DAF-12 have been identified in numerous nematodes, including the free-living, predatory nematode Pristionchus pacificus and the socioeconomically important parasitic nematode of ruminants, Haemonchus contortus. nih.govplos.org While the DNA-binding domain of DAF-12 is highly conserved, the ligand-binding domain (LBD) exhibits greater sequence divergence. For instance, the LBD of DAF-12 from the filarial nematode Dirofilaria immitis shares only 43% sequence identity with its C. elegans counterpart. nih.gov
Despite this divergence, the fundamental mechanism of ligand activation appears to be maintained. In P. pacificus, as in C. elegans, dafachronic acids bind to DAF-12 to regulate developmental decisions, such as the entry into the stress-resistant dauer larval stage. plos.orgresearchgate.net Similarly, in H. contortus, endogenous dafachronic acid has been identified and shown to promote larval exsheathment and development through a conserved DAF-12 receptor. nih.govnih.govnih.gov The binding of DA to DAF-12 in parasitic nematodes is structurally similar to the interaction between bile acids and the farnesoid X receptor (FXR) in mammals, suggesting a conserved bile acid-like signaling pathway. nih.gov
Interestingly, different nematode species and even different developmental processes within the same species may exhibit varying sensitivity to different dafachronic acid isomers. For example, both (25S)-Δ4-dafachronic acid and (25S)-Δ7-dafachronic acid are active ligands for DAF-12. plos.org In C. elegans, the Δ7 isomer is generally more potent. plos.org The presence of both isomers at varying levels in different nematode species suggests potential functional distinctiveness. nih.gov
| Nematode Species | DAF-12 Ortholog Presence | Ligand Binding Conservation | Key Findings |
| Pristionchus pacificus | Yes | Yes | DAF-12 controls dauer formation and mouth-form polyphenism in response to dafachronic acid. plos.orgresearchgate.net |
| Haemonchus contortus | Yes | Yes | Endogenous dafachronic acid promotes larval exsheathment and development via DAF-12 activation. nih.govnih.gov |
| Dirofilaria immitis | Yes | Yes, but with higher sensitivity | Exhibits higher sensitivity to dafachronic acids compared to non-filarial nematodes. nih.gov |
| Brugia malayi | Yes | Yes, with higher sensitivity | Shares high sequence identity and sensitivity to dafachronic acids with D. immitis. nih.gov |
Functional Divergence and Conservation in Parasitic Nematodes
The DA-DAF-12 signaling pathway is a central regulator of life cycle progression in parasitic nematodes, particularly the transition from the free-living or arrested infective larval stage to the parasitic stage. nih.govnih.gov In many parasitic species, the infective third-stage larva (iL3) is developmentally analogous to the C. elegans dauer larva. plos.org The activation of DAF-12 by dafachronic acid is a critical checkpoint for resuming development upon entering a suitable host environment. nih.govnih.govnih.gov
While the core function of promoting development is conserved, the specifics of its regulation and integration with host cues show divergence. For instance, in the filarial nematodes Brugia malayi and Dirofilaria immitis, their DAF-12 receptors exhibit a significantly higher sensitivity to dafachronic acids compared to those of C. elegans and H. contortus. nih.gov This heightened sensitivity may be an adaptation to sense the low concentrations of dafachronic acids present in mammalian host serum, allowing the parasite to quickly resume development upon infection. nih.gov Furthermore, at the time of infection, the genes responsible for dafachronic acid synthesis in these filarial worms are downregulated, suggesting a reliance on host-derived signals for DAF-12 activation. nih.gov
In H. contortus, the DA-DAF-12 module not only promotes the exit from the dauer-like L3 stage but also modulates lipid metabolism, which is crucial for the developmental transition to the parasitic L4 stage. nih.govnih.govrepec.org This highlights the pathway's role in coordinating developmental decisions with metabolic state. The conservation of this endocrine system across diverse parasitic nematodes, including those from different evolutionary clades, underscores its potential as a broad-spectrum anthelmintic target. nih.govnih.gov
| Parasitic Nematode | Key Conserved Function | Key Divergent Feature |
| Haemonchus contortus | Promotes exit from dauer-like L3 stage and subsequent development. nih.gov | Integrates developmental progression with lipid metabolism modulation. nih.govrepec.org |
| Strongyloides stercoralis | Regulates developmental activation of infective larvae. nih.gov | Shows divergent regulation of canonical dauer pathways compared to C. elegans. nih.gov |
| Brugia malayi | DAF-12 activation triggers development to adulthood. nih.gov | DAF-12 has evolved higher sensitivity to dafachronic acids, potentially to sense host serum. nih.gov |
| Dirofilaria immitis | DAF-12 activation is crucial for resuming iL3 development. nih.gov | DAF-12 has evolved higher sensitivity to dafachronic acids, potentially to sense host serum. nih.gov |
Implications for Nematode Life History Evolution and Adaptations
The DA-DAF-12 signaling module has been a key player in the evolution of nematode life histories, particularly in the evolution of developmental plasticity and parasitism. The ability to enter a state of arrested development, or diapause, is a crucial adaptation for surviving harsh environmental conditions. nih.govplos.org The DA-DAF-12 pathway provides the molecular switch for this decision, linking environmental cues to a developmental outcome. researchgate.net
The co-option of this ancestral endocrine module for novel functions is a significant mechanism for evolutionary innovation. In P. pacificus, the DA-DAF-12 pathway not only controls the dauer decision but has also been repurposed to regulate a predatory mouth-form polyphenism. researchgate.netscilit.com This demonstrates how a single hormonal signaling pathway can be utilized to control distinct developmental plasticities, with different thresholds of dafachronic acid signaling potentially providing specificity. researchgate.net This plasticity, facilitated by the DA-DAF-12 system, is thought to be a facilitator of phenotypic evolution. researchgate.netscilit.com
The evolution of parasitism itself is closely linked to the dauer hypothesis, which posits that the infective larval stage of many parasitic nematodes is an evolutionary modification of the free-living dauer larva. nih.gov The conservation of the DA-DAF-12 pathway in controlling the exit from this arrested state in parasites supports this hypothesis. nih.gov The adaptation of this pathway to respond to host-specific cues, as seen in the increased ligand sensitivity of filarial DAF-12, illustrates how this ancestral pathway has been fine-tuned to suit a parasitic lifestyle. nih.gov This adaptability of the DA-DAF-12 signaling axis has therefore been a major driver of the diversification of life history strategies and the remarkable evolutionary success of the phylum Nematoda.
Advanced Methodologies and Analytical Approaches in 25s Delta 4 Dafachronic Acid Research
Quantification of Endogenous (25S)-Delta(4)-dafachronic acid Levels
Accurately measuring the in vivo concentrations of this compound is fundamental to understanding its biological functions. Due to the low endogenous levels of this steroid hormone, highly sensitive and specific analytical methods are required.
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid chromatography-mass spectrometry (LC-MS) has become a primary tool for the quantification of dafachronic acids. nih.govresearchgate.netacs.org This technique offers a combination of chromatographic separation and mass-based detection, providing high selectivity and sensitivity. researchgate.net
Researchers have developed targeted LC-MS/MS methods to analyze steroid profiles in C. elegans. nih.gov These methods often involve derivatization of the carboxyl group of the dafachronic acid to enhance ionization efficiency and, consequently, detection sensitivity by as much as 100-fold. researchgate.netacs.org For instance, derivatization with 2-picolylamine has been successfully employed. acs.org The use of stable isotope-labeled internal standards, such as deuterium-labeled dafachronic acid, is critical for accurate quantification, allowing for correction of variations in sample extraction and analysis. nih.gov High-resolution mass spectrometry, particularly with instruments like the Q Exactive hybrid quadrupole-Orbitrap, further improves specificity and sensitivity. nih.govresearchgate.net
Different chromatographic modes, such as reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC), are utilized depending on the polarity of the analytes. researchgate.net For steroid-like molecules, which can be challenging to ionize, additives to the mobile phase like ammonium (B1175870) fluoride (B91410) have been explored to enhance the analytical signal in negative ionization mode. researchgate.net
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)
Supercritical fluid chromatography (SFC) coupled with mass spectrometry (SFC-MS) presents a powerful alternative for steroid analysis. nih.govnih.gov SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, which offers advantages like high diffusion coefficients and low viscosity, leading to efficient and fast separations. ste-mart.comyoutube.com This technique is particularly well-suited for the analysis of a wide range of compounds, from non-polar to polar. nih.govmdpi.com
SFC can provide unique selectivity and has been shown to be effective in separating structurally similar steroids and their isomers. nih.gov The coupling of SFC with tandem mass spectrometry (SFC-MS/MS) enhances sensitivity and specificity, making it a valuable tool for comprehensive steroid profiling. nih.govnih.gov While not as commonly reported for dafachronic acid analysis as LC-MS, the capabilities of modern ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) systems suggest their potential for future applications in this area. ste-mart.com
Genetic Manipulation and Mutagenesis Strategies for Pathway Dissection
Genetic approaches in C. elegans are paramount for elucidating the biosynthetic and signaling pathways of this compound. The nematode's short lifecycle and amenability to genetic manipulation make it an ideal model organism for such studies. youtube.com
Classical forward genetic screens, involving mutagenesis with agents like ethyl methanesulfonate (B1217627) (EMS), have been instrumental in identifying genes involved in the dafachronic acid pathway. youtube.com For example, screens for enhancers of the dauer arrest phenotype in certain mutant backgrounds have led to the identification of key enzymatic components. nih.gov
More recently, targeted gene-editing technologies, most notably CRISPR/Cas9, have revolutionized the study of metabolic pathways. bohrium.comnih.govnumberanalytics.com CRISPR/Cas9 allows for precise and efficient creation of gene knockouts, knock-ins, and specific point mutations. nih.govnumberanalytics.com This enables researchers to systematically dissect the function of individual genes within the dafachronic acid biosynthetic pathway and to study the consequences of their disruption on hormone levels and downstream physiological events. numberanalytics.com
In vitro Receptor Transactivation Assays (e.g., Gal4-transactivation assay in HEK-293 cells)
To investigate the interaction between this compound and its nuclear receptor, DAF-12, in vitro receptor transactivation assays are widely used. nih.govnih.govresearchgate.netresearchgate.net A common approach is the Gal4-transactivation assay performed in mammalian cell lines such as Human Embryonic Kidney 293 (HEK-293) cells. nih.govnih.govnih.govscience.gov
In this assay, a chimeric receptor is constructed by fusing the ligand-binding domain (LBD) of the DAF-12 receptor to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. nih.gov This construct is then co-transfected into HEK-293 cells along with a reporter plasmid containing a luciferase gene under the control of a Gal4-responsive promoter. nih.govresearchgate.net When this compound is added to the cell culture, it binds to the DAF-12 LBD, leading to the activation of the Gal4 DBD, which in turn drives the expression of the luciferase reporter gene. nih.gov The resulting luminescence can be measured and is proportional to the activation of the receptor by the ligand. nih.gov
This assay is a powerful tool for determining the potency of different dafachronic acid isomers and synthetic analogs in activating the DAF-12 receptor. For example, such assays have shown that (25S)-Δ4-dafachronic acid is a potent activator of DAF-12, with an EC50 value of 23 nM. nih.govnih.gov
Table 1: Potency of Dafachronic Acid Isomers in DAF-12 Transactivation Assay
| Compound | EC50 (nM) |
| (25S)-Δ7-dafachronic acid | 23 nih.govnih.gov |
| (25R)-Δ7-dafachronic acid | 33 nih.govnih.gov |
| (25S)-Δ4-dafachronic acid | 23 nih.govnih.gov |
| (25R)-Δ4-dafachronic acid | 66 nih.govnih.gov |
| (25S)-Δ5-dafachronic acid | ~1000 nih.govnih.gov |
| (25R)-Δ5-dafachronic acid | ~1000 nih.govnih.gov |
Microarray and Gene Expression Profiling for Target Gene Identification
To understand the downstream effects of this compound signaling, it is crucial to identify the genes whose expression is regulated by the DAF-12 receptor. Microarray analysis and other gene expression profiling techniques have been instrumental in achieving this. nih.govfhcrc.orgucsf.eduyoutube.comh1.co
By comparing the transcriptomes of wild-type C. elegans with those of mutants in the dafachronic acid pathway (e.g., daf-9 or daf-12 mutants), researchers can identify genes that are differentially expressed in the presence or absence of dafachronic acid signaling. nih.govnih.gov For example, microarray studies have been used to identify DAF-12 target genes involved in various biological processes, including development, metabolism, and growth. nih.gov These studies have revealed that DAF-12 regulates a broad network of genes, including heterochronic genes and components of the microRNA-induced silencing complex (miRISC). nih.gov
Quantitative real-time PCR (qRT-PCR) is often used to validate the results obtained from microarray experiments, providing a more targeted and quantitative measure of gene expression changes. youtube.comnih.gov These gene expression studies, combined with chromatin immunoprecipitation (ChIP) to identify DAF-12 binding sites in the genome, provide a comprehensive picture of the transcriptional network regulated by this compound. nih.govnih.gov
Future Research Directions and Unanswered Questions
Elucidation of Complete Biosynthetic and Degradation Pathways for (25S)-Delta(4)-dafachronic acid
While significant progress has been made in identifying key enzymes in the biosynthesis of dafachronic acids from dietary cholesterol, the complete pathways remain to be fully mapped. researchgate.netresearchgate.net Key identified enzymes include the Rieske oxygenase DAF-36, the cytochrome P450 DAF-9, the 3-β-hydroxysteroid dehydrogenase (3βHSD) family member HSD-1, and the dehydrogenase DHS-16. researchgate.netnih.govnih.gov DAF-9 is considered a rate-limiting enzyme in this process. researchgate.net
However, the precise sequence of enzymatic reactions, the full spectrum of intermediate molecules, and the potential for alternative or redundant pathways are not yet fully understood. nih.gov Research suggests that distinct pathways may exist for the biosynthesis of Δ4- and Δ7-dafachronic acid, with DAF-36 being involved in the Δ7-DA pathway and HSD-1 participating in Δ4-DA biosynthesis. nih.gov Unraveling these intricate pathways will be crucial for understanding how the production of specific dafachronic acid isomers is regulated.
Furthermore, the mechanisms of this compound degradation and clearance are largely unknown. Identifying the enzymes and pathways responsible for metabolizing and inactivating this hormone is a critical next step. A complete understanding of both its synthesis and degradation is essential for comprehending how the precise levels of this signaling molecule are maintained in different physiological contexts.
Identification of Novel Interaction Partners and Downstream Effectors in Signaling Cascades
The primary mediator of this compound signaling is the nuclear hormone receptor DAF-12. nih.gov The binding of dafachronic acid to DAF-12 is a critical checkpoint that influences the decision between reproductive development and entry into the stress-resistant dauer diapause. oup.com In the absence of its ligand, DAF-12 partners with the co-repressor DIN-1 to promote dauer formation. nih.govsyr.edu
Upon ligand binding, DAF-12 regulates the expression of a wide network of target genes. semanticscholar.orgplos.org Known downstream effectors include an extensive network of heterochronic genes and microRNAs, such as the let-7 family of miRNAs, which are crucial for controlling the timing of developmental events. nih.govnih.govpnas.org DAF-12 also regulates genes encoding components of the microRNA-induced silencing complex (miRISC), adding another layer of regulatory control. plos.orgnih.gov
Future research must focus on identifying the full complement of proteins that interact with the DAF-12/dafachronic acid complex. This includes searching for novel co-activators, co-repressors, and other transcription factors that might modulate DAF-12 activity in a tissue-specific or context-dependent manner. Identifying the complete set of DAF-12 target genes in different developmental stages and tissues will be key to understanding the breadth of its physiological influence, from fat metabolism to developmental timing. plos.orgnih.gov
Precise Mechanistic Insights into Context-Dependent Biological Outcomes of this compound Signaling
A fascinating aspect of this compound signaling is its ability to produce different, and sometimes opposing, biological outcomes depending on the physiological context. pnas.org For instance, in the context of the dauer formation pathways, dafachronic acid is considered "pro-aging" as it promotes a shorter, reproductive lifespan. pnas.org However, in the context of the germ-line longevity pathway, it is "anti-aging," as it is required for the lifespan extension observed in germline-ablated animals. nih.govpnas.org
This context-dependency highlights a critical gap in our knowledge: how does the DAF-12/dafachronic acid complex differentially regulate gene expression to achieve these distinct outcomes? The mechanisms likely involve intricate cross-talk with other major signaling pathways, such as the insulin (B600854)/IGF-1 signaling (IIS) and TGF-β pathways, which converge on DAF-12. nih.govplos.orgnih.gov For example, HSD-1, an enzyme in Δ4-DA synthesis, can inhibit the activity of the DAF-16/FoxO transcription factor, a key effector of the IIS pathway, demonstrating a molecular link between these systems. nih.gov
Future studies need to dissect the molecular grammar that dictates DAF-12's function. This will require investigating how DAF-12's interaction with chromatin, its recruitment of co-regulators, and its cross-talk with other signaling pathways are modified by different internal and external cues to produce specific, context-dependent transcriptional programs.
Exploration of Additional Physiological Roles Beyond C. elegans Model Systems
The dafachronic acid/DAF-12 signaling module is not limited to C. elegans. Research has shown that this endocrine system is evolutionarily conserved across the phylum Nematoda, including in many socioeconomically important parasitic species. nih.govnih.govresearchgate.net In parasites such as Strongyloides stercoralis, Ancylostoma spp., and Haemonchus contortus, this pathway governs the development of the infective larval stage, which is analogous to the C. elegans dauer larva. nih.govnih.gov Administration of dafachronic acid can induce premature development in these parasites, causing them to starve before they can successfully infect a host, highlighting DAF-12 as a potential therapeutic target. labmedica.com
Beyond development, this signaling module has been co-opted for other functions during nematode evolution. In the predatory nematode Pristionchus pacificus, dafachronic acid signaling controls a developmental polyphenism that determines mouth morphology, switching between a form suited for bacterivory and a predatory form with teeth-like denticles. sommerlab.orgscience.gov
A major avenue for future research is to continue exploring the role of dafachronic acid signaling in a wider range of invertebrates. Investigating its function in diverse nematode species will shed light on how this core signaling module has been adapted to suit different life histories and ecological niches. Furthermore, exploring whether analogous steroid signaling pathways exist and function in other invertebrate phyla could provide broader insights into the evolution of endocrine signaling.
Development of Advanced Computational Models for Steroid Hormone Signaling Network Analysis
The complexity of the this compound signaling network, with its multiple inputs, outputs, and extensive cross-talk with other pathways, makes it an ideal candidate for systems biology approaches. Computational analyses have already been employed to identify DAF-12 binding sites and classify target genes based on their function. plos.orgnih.gov Additionally, methods like Hidden Markov Models have been used to identify distant DAF-12 orthologs in other species where simple sequence similarity searches fail. researchgate.net
The next frontier is the development of comprehensive, predictive computational models of the entire signaling network. Such models would integrate data from genomics, transcriptomics, proteomics, and metabolomics to simulate the dynamic behavior of the pathway in response to various stimuli. These models could help to:
Predict how environmental or genetic perturbations will affect developmental decisions and lifespan.
Identify novel components and interactions within the network.
Generate testable hypotheses about the mechanisms underlying the context-dependent outcomes of DAF-12 signaling.
Developing these advanced computational tools will be indispensable for untangling the complexity of steroid hormone signaling and for building a holistic understanding of how these ancient signaling molecules regulate animal physiology.
Q & A
Q. What are the key synthetic routes for (25S)-Δ⁴-dafachronic acid, and how do yields vary across methodologies?
The synthesis typically involves palladium(II)-catalyzed dehydrogenation of oxosteroids at the 1,2-position, followed by protective group manipulation and oxidation. For example, (25S)-Δ⁴-dafachronic acid is synthesized via a 12-step sequence starting from diosgenin derivatives, achieving a 39% overall yield using Jones oxidation for ketone formation . Alternative routes with modified double-bond positions (e.g., Δ⁷) require allylic oxidation and stereoselective reduction, yielding 27% over 15 steps . Key challenges include maintaining stereoselectivity at C-25 and optimizing protective group strategies to minimize side reactions.
Q. How is the hormonal activity of (25S)-Δ⁴-dafachronic acid assessed in Caenorhabditis elegans?
Activity is evaluated using in vitro Gal4-transactivation assays (EC₅₀ = 23–66 nM for Δ⁴ isomers) and in vivo rescue assays with daf-9 mutants. In rescue experiments, Δ⁴-dafachronic acid reverses dauer arrest at ~10–100 nM concentrations, though it is ~10-fold less potent than Δ⁷ isomers . Protocols involve feeding synchronized L1 larvae ligand-spiked E. coli and monitoring developmental progression over 72 hours .
Q. What analytical techniques are critical for characterizing (25S)-Δ⁴-dafachronic acid purity and structure?
Nuclear magnetic resonance (NMR) confirms stereochemistry at C-25 and double-bond positions, while high-resolution mass spectrometry (HRMS) validates molecular composition. X-ray crystallography (e.g., for intermediate 19 in ) resolves ambiguous configurations. High-performance liquid chromatography (HPLC) monitors synthetic intermediates, with purity thresholds >95% required for biological assays .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported potency between Δ⁴- and Δ⁷-dafachronic acid isomers?
Structural analyses indicate that A/B-ring conformation, not C-25 stereochemistry, primarily dictates DAF-12 receptor affinity. Δ⁷ isomers adopt a planar A/B-ring geometry that enhances receptor binding, whereas Δ⁴ isomers exhibit slight torsional strain, reducing potency . In vivo rescue assays further highlight metabolic stability differences: Δ⁷ isomers resist enzymatic degradation in C. elegans, prolonging ligand-receptor interaction .
Q. What experimental strategies address low yields in large-scale (25S)-Δ⁴-dafachronic acid synthesis?
Yield optimization focuses on catalytic dehydrogenation (Pd(OCOCF₃)₂/DMSO/O₂) and protective group selection. For example, replacing pivaloyl groups with tert-butyldimethylsilyl (TBS) ethers improves solubility during Jones oxidation, boosting yields from 27% to 39% . Flow chemistry and microwave-assisted reactions are emerging approaches to reduce step counts and side products .
Q. How does (25S)-Δ⁴-dafachronic acid modulate developmental pathways in parasitic nematodes like Strongyloides stercoralis?
In parasitic species, Δ⁴-dafachronic acid activates DAF-12 homologs, regulating larval reactivation from dormancy. Ketoconazole inhibition studies show that endogenous CYP450-mediated synthesis of Δ⁴/Δ⁷ isomers is critical for host infection. Exogenous Δ⁴-dafachronic acid (1–10 µM) suppresses iL3 arrest and promotes reproductive growth, suggesting conserved ligand-receptor interactions across nematodes .
Q. What methodologies resolve contradictions in ligand efficacy between transactivation assays and in vivo models?
Discrepancies arise from tissue-specific metabolism and ligand bioavailability. Microinjection of ligands into C. elegans pseudocoelomic fluid bypasses intestinal degradation, aligning in vitro EC₅₀ values with in vivo rescue rates . Radiolabeled ligand tracking (e.g., ³H-cholesterol tracing) further quantifies ligand half-life and distribution .
Methodological Best Practices
Q. How should researchers design dose-response experiments for (25S)-Δ⁴-dafachronic acid?
Use logarithmic concentration ranges (0.1–1000 nM) in triplicate, with negative controls (vehicle-only) and positive controls (Δ⁷-dafachronic acid). Include a no-ligand condition to assess baseline dauer formation. Normalize data to wild-type developmental timelines .
Q. What statistical approaches are recommended for analyzing structural-activity relationships (SAR)?
Multivariate regression models correlate ligand geometry (e.g., A/B-ring dihedral angles, C-25 configuration) with transcriptional activation EC₅₀. Pairwise comparisons (ANOVA with Tukey post hoc) identify significant potency differences between isomers .
Tables
| Ligand | EC₅₀ (nM) | Rescue Concentration (nM) | Key Reference |
|---|---|---|---|
| (25S)-Δ⁷-Dafachronic acid | 23 | 1–10 | |
| (25S)-Δ⁴-Dafachronic acid | 23–66 | 10–100 | |
| (25S)-Δ⁵-Dafachronic acid | ~1000 | N/A |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
